2-Cyclopentyl-2-phenylacetonitrile (CAS 3753-59-1): A Technical Guide to Synthesis, Physicochemical Profiling, and Pharmaceutical Applications
2-Cyclopentyl-2-phenylacetonitrile (CAS 3753-59-1): A Technical Guide to Synthesis, Physicochemical Profiling, and Pharmaceutical Applications
Executive Summary
In the landscape of modern drug discovery and organic synthesis, 2-Cyclopentyl-2-phenylacetonitrile (CAS 3753-59-1) serves as a highly versatile, bifunctional active pharmaceutical ingredient (API) intermediate[1]. Characterized by its rigid cyclopentyl ring and an electrophilic nitrile handle, this compound is a critical building block in two distinct therapeutic domains: the rational design of targeted oncology therapeutics (specifically Menin-MLL protein-protein interaction inhibitors)[2] and the synthesis of soft-ester anticholinergic agents[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors, providing researchers with the underlying mechanistic causality of its synthesis, self-validating experimental protocols, and the structural biology principles that make this scaffold invaluable in drug development.
Physicochemical & Safety Profiling
To ensure reproducible synthesis and scale-up, it is imperative to understand the foundational properties and handling requirements of the compound.
Physicochemical Properties
The compound typically presents as a colorless liquid that can transition into a low-melting solid depending on ambient conditions and purity[4],[5].
| Property | Value | Source |
| CAS Number | 3753-59-1 | |
| Molecular Formula | C₁₃H₁₅N | |
| Molecular Weight | 185.26 g/mol | [4] |
| Appearance | Colorless liquid to low-melting solid | [4],[5] |
| Melting Point | ~50 °C | [4] |
| Boiling Point | 153–160 °C at 2 mmHg | [4] |
| InChI Key | GLLGDXIKHKJEBV-UHFFFAOYSA-N |
GHS Safety & Handling Parameters
Handling 2-Cyclopentyl-2-phenylacetonitrile requires strict adherence to standard laboratory safety protocols due to its acute toxicity and irritant properties[4].
| Hazard Class | GHS Category | Hazard Statement | Preventative Protocol |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | P264, P270: Wash hands thoroughly; do not eat/drink near workspace. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P280: Mandate impervious clothing and nitrile gloves. |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | P305+P351: Utilize safety goggles; ensure eye-wash station proximity. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P271: Handle exclusively within a certified fume hood. |
Mechanistic Synthesis & Purification Workflows
Reaction Causality & Design
The standard industrial and laboratory synthesis of 2-Cyclopentyl-2-phenylacetonitrile relies on the
Self-Validating Experimental Protocol: Alpha-Alkylation
Objective: Synthesize 2-Cyclopentyl-2-phenylacetonitrile via
-
Enolate Generation (Kinetic Control): Purge a flame-dried Schlenk flask with argon. Add anhydrous THF and phenylacetonitrile. Cool the solution strictly to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic conditions are mandatory to prevent the highly reactive lithiated enolate from undergoing deleterious oxidative dimerization or self-condensation.
-
-
Base Addition: Add LiHMDS dropwise over 15 minutes. Stir for 30 minutes at -78 °C[6].
-
Validation Checkpoint: The solution will develop a distinct yellow hue, indicating the successful formation of the lithiated enolate species. If the solution remains colorless, moisture contamination may have quenched the base.
-
-
Electrophilic Quench: Add cyclopentyl bromide dropwise. Remove the cooling bath and allow the reaction to warm to room temperature, stirring overnight[6].
-
Causality: The
substitution is sterically hindered by the secondary nature of the cyclopentyl halide. Gradual warming provides the necessary activation energy to drive the alkylation to completion.
-
-
Workup & Purification: Quench the reaction with saturated aqueous
to neutralize residual base. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.-
Validation Checkpoint: Monitor via TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the UV-active phenylacetonitrile spot confirms complete conversion. Purify the crude product via vacuum distillation (153–160 °C at 2 mmHg)[4].
-
Workflow for the alpha-alkylation synthesis of 2-Cyclopentyl-2-phenylacetonitrile.
Pharmaceutical Applications & Structural Biology
The utility of 2-Cyclopentyl-2-phenylacetonitrile stems from its ability to undergo divergent synthetic transformations, making it a cornerstone in two major therapeutic areas.
Oncology: Menin-MLL Protein-Protein Interaction Inhibitors
In the treatment of MLL-rearranged leukemias, disrupting the interaction between the menin protein and the Mixed Lineage Leukemia (MLL) fusion protein is a validated therapeutic strategy. 2-Cyclopentyl-2-phenylacetonitrile is utilized to synthesize highly potent menin inhibitors, such as M-89 and M-525[2],[8].
Structural Biology Causality: Crystallographic evidence (e.g., PDB ID: 6E1A) reveals that the menin protein contains a highly specific, hydrophobic "P1 pocket"[2]. The cyclopentyl ring of our target compound acts as a precision hydrophobic anchor that fits perfectly into this P1 pocket, increasing binding affinity by orders of magnitude compared to des-cyclopentyl analogs[2]. The adjacent nitrile group is subsequently reduced or coupled to form the piperidine/isoquinoline core of the final drug molecule[6].
Neurology/Urology: Anticholinergic Therapeutics
Through the rigorous acid- or base-catalyzed hydrolysis of the nitrile group, 2-Cyclopentyl-2-phenylacetonitrile is converted into
Divergent pharmaceutical applications of 2-Cyclopentyl-2-phenylacetonitrile.
References
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